2,2-Dimethylcyclobutane-1-thiol
Description
2,2-Dimethylcyclobutane-1-thiol (molecular formula: C₆H₁₀S, molecular weight: 114.21 g/mol) is a bicyclic organosulfur compound featuring a strained cyclobutane ring with two methyl substituents at the 2-position and a thiol (-SH) group at the 1-position. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which influences its chemical reactivity and physical properties. Thiols are known for their strong odor and nucleophilic character due to the polarizable sulfur atom. This compound is of interest in organic synthesis and materials science, particularly in studying strain-driven reactions and sulfur-containing frameworks.
Properties
Molecular Formula |
C6H12S |
|---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2,2-dimethylcyclobutane-1-thiol |
InChI |
InChI=1S/C6H12S/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3 |
InChI Key |
VYHQGJQALBAFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclobutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclobutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclobutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on structural or functional similarities:
2-Methylbutane-1-thiol
- Molecular Formula : C₅H₁₂S
- Molecular Weight : 104.21 g/mol
- CAS Registry Number : 1878-18-8
- Key Features : A branched aliphatic thiol with a terminal -SH group.
Comparison :
- Ring Strain : Unlike 2,2-Dimethylcyclobutane-1-thiol, 2-methylbutane-1-thiol lacks a cyclic structure, eliminating ring strain. This results in greater thermal stability for the linear compound .
- Reactivity : The linear structure of 2-methylbutane-1-thiol allows for easier nucleophilic attack at the thiol group compared to the sterically hindered cyclobutane derivative.
- Physical Properties : Linear thiols generally exhibit lower boiling points due to reduced molecular rigidity and weaker intermolecular interactions compared to cyclic analogs.
(1-Methylethenyl)cyclobutane
Comparison :
- Functional Group : The absence of a thiol group in (1-methylethenyl)cyclobutane eliminates sulfur-based reactivity (e.g., oxidation to disulfides or nucleophilic substitution).
Data Table: Key Parameters of Compared Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group | Ring Strain (kJ/mol) |
|---|---|---|---|---|---|
| This compound | C₆H₁₀S | 114.21 | Not Available | Thiol (-SH) | ~110 (estimated) |
| 2-Methylbutane-1-thiol | C₅H₁₂S | 104.21 | 1878-18-8 | Thiol (-SH) | None |
| (1-Methylethenyl)cyclobutane | C₇H₁₂ | 96.17 | 3019-22-5 | Alkene | ~110 (estimated) |
Research Findings and Trends
Reactivity : Cyclic thiols like this compound demonstrate slower reaction kinetics in nucleophilic substitutions compared to linear analogs due to steric hindrance and ring strain .
Thermal Stability : Cyclobutane derivatives are prone to ring-opening reactions under thermal stress, whereas linear thiols decompose via C-S bond cleavage .
Spectroscopic Profiles : The thiol group in this compound shows a distinct S-H stretching frequency (~2550 cm⁻¹ in IR), absent in hydrocarbon analogs like (1-methylethenyl)cyclobutane.
Biological Activity
2,2-Dimethylcyclobutane-1-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, providing a comprehensive overview of its significance in scientific research.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | CHS |
| Molecular Weight | 116.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | VYHQGJQALBAFRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC1S)C |
The compound features a cyclobutane ring with two methyl groups at the 2-position and a thiol (-SH) group at the 1-position. This unique structure influences its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with electrophilic centers in biomolecules. This interaction can lead to various biological effects, including:
- Redox Reactions : The thiol group can participate in redox reactions, influencing cellular pathways.
- Covalent Modifications : It may modify proteins and enzymes through thiolation, potentially altering their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains.
- Antioxidant Properties : The ability of thiols to scavenge free radicals suggests potential antioxidant effects, which could be beneficial in mitigating oxidative stress in cells.
Antimicrobial Studies
One study explored the antibacterial effects of various thiols, including this compound. The results demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was proposed to involve disruption of bacterial cell membranes due to the formation of disulfides and other reactive sulfur species .
Antioxidant Activity
In vitro assays have indicated that this compound can reduce oxidative stress markers in cultured cells. The compound was found to lower levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent . This property could have implications for therapeutic applications in diseases characterized by oxidative damage.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Cyclobutane-1-thiol | Lacks methyl groups at the 2-position | Limited biological activity |
| 2-Methylcyclobutane-1-thiol | Contains one methyl group at the 2-position | Moderate activity |
| 3-Thiopropanol | Different structure; linear vs cyclic | Established antimicrobial properties |
The presence of two methyl groups in this compound enhances its stability and reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
